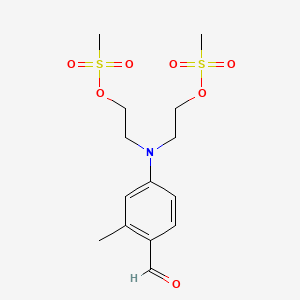

Dimethane sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

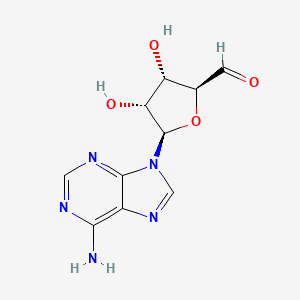

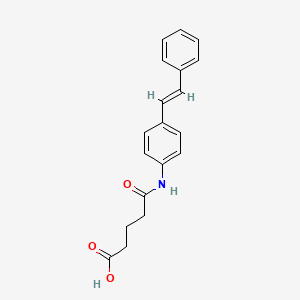

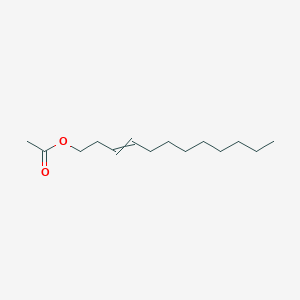

Benzaldehyde Dimethane Sulfonate is a this compound derivative and alkylating agent with a structure similar to other alkylating agents such as chlorambucil, busulfan and melphalan, with potential antineoplastic activity. Although the exact mechanism of action has yet to be fully elucidated, benzaldehyde this compound alkylates DNA, which results in DNA double strand breaks, inhibition of DNA replication, cell cycle arrest and cell death. In addition, this agent is metabolized by the enzyme aldehyde dehydrogenase (ALDH) into the active carboxylic acid metabolite benzoic acid this compound (BA), which further contributes to its alkylating activity. Unlike other alkylating agents, benzaldehyde this compound has demonstrated antitumor activity in renal cell carcinoma.

Aplicaciones Científicas De Investigación

Alkylating Agent and Antineoplastic Activity

Dimethane sulfonate derivatives, such as benzaldehyde this compound and methylene this compound, function as alkylating agents. They have potential antineoplastic activity, particularly in cancer types like renal cell carcinoma. These compounds operate by alkylating DNA, leading to double strand breaks, inhibition of DNA replication, cell cycle arrest, and eventually cell death. The unique antitumor activity of benzaldehyde this compound in renal cell carcinoma highlights its specificity and potential in cancer therapy (Definitions, 2020).

Selective Cytotoxicity and Renal Cell Carcinoma

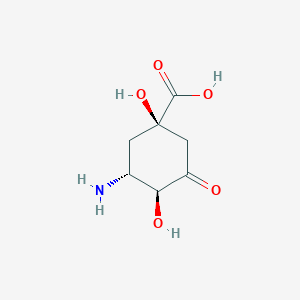

Specific this compound analogues demonstrate selective cytotoxicity towards renal cancer cell lines. Their structure includes a hydrophobic moiety connected to a presumptive alkylating group, which correlates with the activities of traditional alkylating agents. They exhibit properties expected of alkylating agents but show particular efficacy against renal cell carcinoma, unlike conventional agents (Mertins et al., 2004).

Hormonal and Testicular Effects

Studies on ethane this compound (EDS) demonstrate its impact on hormonal manipulation and its effects on the testis. EDS selectively destroys Leydig cells, influencing the mRNA expression of antioxidant enzymes in the testis, and affecting testosterone production and spermatogenesis (Zini & Schlegel, 2003). Additionally, EDS can lead to apoptosis in rat seminiferous tubules in a stage-specific manner, suggesting its significant role in testicular function and development (Henriksén et al., 1995).

Impact on Leydig Cells

EDS has been shown to specifically deplete fetal Leydig cells in the testes of neonatal rats, making it a valuable tool for studying testicular interstitial cells and their roles in testicular development and function (Ma et al., 2013).

Pharmacokinetics and Pharmacodynamics

Studies on this compound (DMS612, NSC 281612) focus on its pharmacokinetics and pharmacodynamics, particularly in the context of its use in treating advanced malignancies. The investigations aim to determine the dose-limiting toxicity, maximum tolerated dose, and pharmacodynamics, including its DNA damaging potential in cancer therapy (Bates et al., 2012).

Propiedades

Número CAS |

56967-08-9 |

|---|---|

Fórmula molecular |

C14H21NO7S2 |

Peso molecular |

379.5 g/mol |

Nombre IUPAC |

2-[4-formyl-3-methyl-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |

InChI |

InChI=1S/C14H21NO7S2/c1-12-10-14(5-4-13(12)11-16)15(6-8-21-23(2,17)18)7-9-22-24(3,19)20/h4-5,10-11H,6-9H2,1-3H3 |

Clave InChI |

CQVKMVQRSNNAGO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O |

SMILES canónico |

CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O |

Otros números CAS |

56967-08-9 |

Sinónimos |

4-(bis(2-((methylsulfonyl)oxy)ethyl)amino)-2-methylbenzaldehyde DMS612 NSC 281612 NSC-281612 NSC281612 |

Origen del producto |

United States |

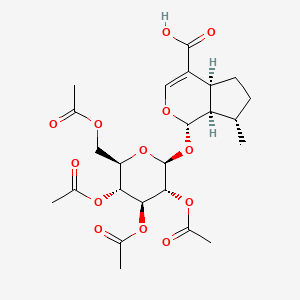

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.